Procyanidin B1 Procyanidin B1 Procyanidin B1 is a proanthocyanidin consisting of (-)-epicatechin and (+)-catechin units joined by a bond between positions 4 and 8' respectively in a beta-configuration.. Procyanidin B1 can be found in Cinnamomum verum (Ceylon cinnamon, in the rind, bark or cortex), in Uncaria guianensis (cat's claw, in the root), and in Vitis vinifera (common grape vine, in the leaf) or in peach. It has a role as a metabolite, an EC 3.4.21.5 (thrombin) inhibitor and an anti-inflammatory agent. It is a hydroxyflavan, a proanthocyanidin, a biflavonoid and a polyphenol. It is functionally related to a (-)-epicatechin and a (+)-catechin.
Procyanidin B1 is a natural product found in Camellia sinensis, Rhododendron dauricum, and other organisms with data available.
See also: Garcinia mangostana fruit rind (part of); Maritime Pine (part of).
Brand Name: Vulcanchem
CAS No.: 20315-25-7
VCID: VC0540228
InChI: InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28+,29+/m0/s1
SMILES: O[C@@H]1[C@@H](C2=CC=C(O)C(O)=C2)OC3=C(C(O)=CC(O)=C3[C@@H]4[C@@H](O)[C@@H](C5=CC=C(O)C(O)=C5)OC6=C4C(O)=CC(O)=C6)C1
Molecular Formula: C30H26O12
Molecular Weight: 578.5 g/mol

Procyanidin B1

CAS No.: 20315-25-7

Cat. No.: VC0540228

Molecular Formula: C30H26O12

Molecular Weight: 578.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Procyanidin B1 - 20315-25-7

Specification

CAS No. 20315-25-7
Molecular Formula C30H26O12
Molecular Weight 578.5 g/mol
IUPAC Name (2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Standard InChI InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28+,29+/m0/s1
Standard InChI Key XFZJEEAOWLFHDH-UKWJTHFESA-N
Isomeric SMILES C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
SMILES O[C@@H]1[C@@H](C2=CC=C(O)C(O)=C2)OC3=C(C(O)=CC(O)=C3[C@@H]4[C@@H](O)[C@@H](C5=CC=C(O)C(O)=C5)OC6=C4C(O)=CC(O)=C6)C1
Canonical SMILES C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Appearance Solid powder
Melting Point 231 - 232 °C

Introduction

Chemical Identity and Structural Properties of Procyanidin B1

Molecular Characterization

Procyanidin B1 (C30H26O12) is a biflavonoid with a molecular weight of 578.5 g/mol . Its structure features two flavan-3-ol units: (-)-epicatechin at the upper position and (+)-catechin at the lower position, connected through a single β-(4→8) interflavan bond (Figure 1) . This stereochemical configuration distinguishes it from other procyanidin dimers such as B2 and B3. The compound contains eight hydroxyl groups, contributing to its strong antioxidant capacity and ability to form hydrogen bonds with biological targets .

Table 1: Key Chemical Properties of Procyanidin B1

PropertyValue
Molecular FormulaC30H26O12
Molecular Weight578.5 g/mol
CAS Registry Number20315-25-7
SolubilityPolar organic solvents
StabilitypH-sensitive (>7.0)

Structural-Functional Relationships

The biological activity of PCB1 is closely tied to its stereochemistry and hydroxylation pattern. The C-linker domain (residues 550-557 in Kv10.1) forms a critical binding pocket that accommodates PCB1 through hydrophobic interactions and hydrogen bonding . Molecular docking studies reveal that residues I550, T552, and Q557 are essential for maintaining this interaction, explaining the compound's channel specificity . The catechol groups on the B-rings participate in redox reactions, while the 3',4'-dihydroxyphenyl moieties facilitate interactions with membrane proteins .

Natural Occurrence and Dietary Sources

Biosynthetic Origins

PCB1 is synthesized in plants through the flavonoid pathway, where leucoanthocyanidin reductase converts anthocyanidins to flavan-3-ols. Subsequent oxidation and coupling reactions generate the dimeric structure . The compound accumulates preferentially in plant bark, seeds, and fruit skins as a chemical defense against pathogens and UV radiation .

Table 2: Dietary Sources of Procyanidin B1

SourceConcentration (mg/100g)Tissue Localization
Grape Seeds12.8 ± 1.2Seed coat
Cinnamon Bark9.4 ± 0.8Periderm
Apple Peel7.1 ± 0.6Epidermis
Peanut Skin5.9 ± 0.5Testa
Cranberry4.3 ± 0.4Hypanthium

Data adapted from USDA proanthocyanidin database and phytochemical surveys .

Extraction and Purification

Industrial-scale isolation employs ethanol-water mixtures (70:30 v/v) for initial extraction, followed by Sephadex LH-20 chromatography for dimer separation . High-performance countercurrent chromatography achieves >95% purity, with identification via reversed-phase HPLC coupled to mass spectrometry (MS/MS) .

Pharmacological Activities and Mechanisms

Anticancer Effects

PCB1 demonstrates potent antitumor activity through multiple pathways:

3.1.1 Ion Channel Modulation
In hepatocellular carcinoma (HepG2), PCB1 inhibits Kv10.1 potassium channels with an IC50 of 10.38 ± 0.87 μM . This selective inhibition depolarizes cancer cell membranes, reducing proliferation (60% suppression at 15 mg/kg in xenografts) and migration via calcium-independent mechanisms . Normal cells lacking Kv10.1 expression remain unaffected, underscoring its tumor selectivity .

3.1.2 Apoptosis Induction
In colorectal cancer models (HCT-116), PCB1 (75 μg/mL) upregulates pro-apoptotic factors:

  • Caspase-3 mRNA: 3.2-fold increase

  • BAX/Bcl-2 ratio: 4.7:1 vs. 1:1 in controls

  • Ki-67 suppression: 68% reduction in protein expression

This cascade induces S-phase arrest (44% cells vs. 28% controls) and mitochondrial apoptosis without genotoxic effects .

Metabolic Regulation

PCB1 modulates lipid metabolism through:

  • Pancreatic lipase inhibition (IC50 8.9 μM)

  • PPARα activation (2.3-fold in HepG2)

  • AMPK phosphorylation (Thr172 residue)

In obese murine models, 50 mg/kg/day PCB1 reduces visceral fat accumulation by 37% through enhanced β-oxidation .

Toxicological Profile and Bioavailability

Acute and Chronic Toxicity

Rodent studies (28-day) show no hepatotoxicity at ≤100 mg/kg/day. The LD50 exceeds 2000 mg/kg in BALB/c mice, with no mortality observed at therapeutic doses (15-50 mg/kg) . Unlike cisplatin, PCB1 causes no weight loss or renal toxicity in xenograft models .

Pharmacokinetics

Oral administration yields 12.3% bioavailability due to:

  • Gastric degradation (23% loss)

  • Intestinal efflux (P-gp substrate)

  • Hepatic glucuronidation (t1/2 = 2.7 h)

Nanoparticle encapsulation improves plasma AUC0-24 by 4.8-fold in preclinical trials .

Therapeutic Applications and Future Directions

Oncology

PCB1's dual mechanism—ion channel inhibition and apoptosis induction—positions it as a potential:

  • Adjuvant in cisplatin regimens (synergistic index 2.3)

  • Metastasis suppressor (78% reduction in lung nodules)

  • Radio-sensitizer (1.9-fold increase in γ-H2AX foci)

Metabolic Disorders

Clinical trials are investigating PCB1 for:

  • NAFLD (100 mg/day, NCT04877067)

  • Obesity (Phase II, 250 mg BID)

  • Dyslipidemia (LDL reduction ≥15%)

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